molecular formula C11H44Al8O51S8 B12451806 [({[(2S,3R,4S,5R,6R)-4,5-bis({[(dihydroxyalumanyl)oxy]sulfonyl}oxy)-6-[({[(dihydroxyalumanyl)oxy]sulfonyl}oxy)methyl]-2-{[(2R,3S,4S,5R)-3,4,5-tris({[(dihydroxyalumanyl)oxy]sulfonyl}oxy)-2-[({[(dihydroxyalumanyl)oxy]sulfonyl}oxy)methyl]oxolan-2-yl]oxy}oxan-3-yl]oxy}sulfonyl)oxy]alumanediol

[({[(2S,3R,4S,5R,6R)-4,5-bis({[(dihydroxyalumanyl)oxy]sulfonyl}oxy)-6-[({[(dihydroxyalumanyl)oxy]sulfonyl}oxy)methyl]-2-{[(2R,3S,4S,5R)-3,4,5-tris({[(dihydroxyalumanyl)oxy]sulfonyl}oxy)-2-[({[(dihydroxyalumanyl)oxy]sulfonyl}oxy)methyl]oxolan-2-yl]oxy}oxan-3-yl]oxy}sulfonyl)oxy]alumanediol

Cat. No.: B12451806
M. Wt: 1464.8 g/mol
InChI Key: FTFYNJYNMCKWAJ-JQOFMKNESA-F
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Description

Sucralfate is a medication primarily used to treat and prevent ulcers in the gastrointestinal tract. It is a complex of sucrose octasulfate and aluminum hydroxide. Sucralfate works by forming a protective barrier on ulcer sites, shielding them from stomach acid, bile salts, and enzymes, thereby promoting healing .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sucralfate is synthesized by reacting sucrose with sulfur trioxide or chlorosulfonic acid in the presence of an organic base such as pyridine. This reaction produces sucrose octasulfate, which is then reacted with basic polyaluminum chloride to form sucralfate .

Industrial Production Methods: In industrial settings, sucralfate is produced by first preparing sucrose octasulfate through the sulfation of sucrose. The resulting product is then reacted with basic polyaluminum chloride in an aqueous medium to form the final sucralfate complex .

Chemical Reactions Analysis

Types of Reactions: Sucralfate primarily undergoes complexation reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its stable complex structure.

Common Reagents and Conditions:

Major Products: The major product of these reactions is sucralfate itself, which is a stable complex of sucrose octasulfate and aluminum hydroxide .

Scientific Research Applications

Sucralfate has a wide range of applications in scientific research:

Mechanism of Action

Sucralfate exerts its effects by forming a viscous, paste-like complex that adheres to ulcer sites. This complex acts as a barrier, protecting the ulcer from further damage by stomach acid, bile salts, and digestive enzymes. Additionally, sucralfate promotes the production of growth factors and prostaglandins, which aid in tissue healing and reduce pepsin activity .

Comparison with Similar Compounds

Uniqueness of Sucralfate: Unlike proton pump inhibitors and antacids, sucralfate does not reduce stomach acid production. Instead, it forms a protective barrier directly on the ulcer site, providing a unique mechanism of action that promotes healing without altering the stomach’s acid environment .

Properties

Molecular Formula

C11H44Al8O51S8

Molecular Weight

1464.8 g/mol

InChI

InChI=1S/C11H20O35S8.8Al.16H2O/c12-47(13,14)36-1-3-4(41-49(18,19)20)5(42-50(21,22)23)6(43-51(24,25)26)9(38-3)39-11(2-37-48(15,16)17)8(45-53(30,31)32)7(44-52(27,28)29)10(40-11)46-54(33,34)35;;;;;;;;;;;;;;;;;;;;;;;;/h3-10H,1-2H2,(H,12,13,14)(H,15,16,17)(H,18,19,20)(H,21,22,23)(H,24,25,26)(H,27,28,29)(H,30,31,32)(H,33,34,35);;;;;;;;;16*1H2/q;8*+1;;;;;;;;;;;;;;;;/p-8/t3-,4-,5+,6-,7+,8+,9+,10-,11-;;;;;;;;;;;;;;;;;;;;;;;;/m1......................../s1

InChI Key

FTFYNJYNMCKWAJ-JQOFMKNESA-F

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])COS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al].O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])COS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al].O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O

Origin of Product

United States

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